![molecular formula C10H10ClN3O B1519100 2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine CAS No. 1120245-52-4](/img/structure/B1519100.png)
2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine
Overview
Description
2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine is a useful research compound. Its molecular formula is C10H10ClN3O and its molecular weight is 223.66 g/mol. The purity is usually 95%.
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Biological Activity
2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and literature.
- Molecular Formula : CHClNO
- Molecular Weight : 223.66 g/mol
- CAS Number : 1120245-52-4
- IUPAC Name : 5-(2-chloropyridin-4-yl)-3-propan-2-yl-1,2,4-oxadiazole
Anticancer Activity
Research has indicated that derivatives of 1,2,4-oxadiazoles, including this compound, exhibit potent anticancer properties. A study evaluated various oxadiazole derivatives against cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer). The results highlighted that certain compounds demonstrated IC values in the micromolar range, indicating significant cytotoxicity against these cancer cell lines .
Compound | Cell Line | IC (µM) |
---|---|---|
16a | SK-MEL-2 | 0.65 |
16b | PANC-1 | 2.41 |
17a | MCF-7 | 0.65 |
17b | HeLa | 2.41 |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit carbonic anhydrases (CAs), which are enzymes implicated in various physiological and pathological processes. Selective inhibition of hCA IX and hCA II has been reported with some oxadiazole derivatives showing K values in the nanomolar range . For instance:
Compound | Target Enzyme | K (nM) |
---|---|---|
16a | hCA IX | 89 |
16b | hCA II | 750 |
Neuroprotective Effects
In addition to anticancer properties, some studies have explored the neuroprotective effects of oxadiazole derivatives against amyloid-beta-induced neurotoxicity. These compounds exhibited potential in preventing neurodegeneration associated with Alzheimer's disease by inhibiting acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown .
Antimicrobial Activity
Preliminary investigations have also suggested that derivatives of this compound may possess antimicrobial properties. However, detailed studies are still required to establish the efficacy and mechanism of action against specific pathogens.
Study on Anticancer Activity
A notable study focused on the synthesis and evaluation of various oxadiazole derivatives against a panel of cancer cell lines. The results indicated that compounds similar to this compound displayed significant cytotoxicity with selectivity towards certain cancer types. The study emphasized the potential for these compounds to be developed into therapeutic agents for cancer treatment .
Mechanistic Insights into AChE Inhibition
Another research effort investigated the mechanism by which oxadiazole derivatives inhibit AChE. The findings suggested noncompetitive inhibition characteristics with specific K values indicating their potency as potential treatments for cognitive disorders related to AChE dysfunction .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The presence of the 2-chloro and pyridine groups in this compound enhances its efficacy against various bacterial strains. Studies have shown that derivatives of oxadiazoles can act as potent antibacterial agents, making them valuable in the development of new antibiotics .
Anticancer Properties
The oxadiazole ring is known for its potential anticancer activity. Compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, thus warranting further investigation into its mechanism of action and therapeutic potential .
Neuroprotective Effects
Recent research has indicated that certain oxadiazole derivatives possess neuroprotective effects. The ability of this compound to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agrochemical Applications
Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt biological processes in pests. Its structural characteristics allow it to interact with specific enzymes or receptors in insects, leading to effective pest control. Research is ongoing to optimize its formulation for agricultural use .
Herbicidal Properties
In addition to its pesticidal applications, there is evidence suggesting that this compound can be effective against certain weed species. Its selective action could provide an environmentally friendly alternative to traditional herbicides, reducing the impact on non-target species and promoting sustainable agriculture .
Material Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Research suggests that polymers modified with this compound exhibit improved resistance to degradation under harsh environmental conditions .
Nanotechnology
Emerging studies are investigating the use of this compound in the synthesis of nanomaterials. Its unique chemical properties may facilitate the creation of nanoparticles with tailored functionalities for applications in drug delivery systems and biosensors.
Case Studies
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 2-chloro group on the pyridine ring undergoes nucleophilic displacement reactions under controlled conditions:
Key reactions:
-
Hydrazinolysis: Reacts with hydrazine hydrate at 80–100°C in ethanol to form 2-hydrazinyl derivatives, which serve as intermediates for triazolopyridine syntheses .
-
Amination: Primary/secondary amines (e.g., methylamine, piperidine) substitute the chlorine atom in DMF at 120°C, yielding 2-amino-pyridine analogs .
Factors influencing reactivity:
Parameter | Effect |
---|---|
Temperature | ≥80°C required for viable substitution rates |
Solvent | Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency |
Catalyst | CuI or Pd(PPh₃)₄ accelerates aryl-amination |
Oxadiazole Ring Transformations
The 1,2,4-oxadiazole moiety participates in ring-opening and cycloaddition reactions:
Acid/Base-Mediated Ring Opening
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Hydrolysis: Under acidic conditions (HCl, 100°C), the oxadiazole ring opens to form a nitrile intermediate, which rearranges to a carboxamide derivative.
-
Alkaline cleavage: Treatment with NaOH (10% aq.) at 60°C generates a thiol intermediate via S–N bond scission.
[3+2] Cycloadditions
Reacts with nitrile oxides or azides to form fused heterocycles:
text2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine + R–C≡N–O → Triazolo[1,5-a]pyridine derivatives[8]
Yields range from 65–82% when using microwave irradiation (150°C, 30 min) .
Cross-Coupling Reactions
The pyridine ring engages in metal-catalyzed couplings:
Suzuki-Miyaura:
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Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to form biaryl derivatives.
Buchwald-Hartwig amination:
Redox Reactions
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Reduction: Catalytic hydrogenation (H₂, Pd/C) saturates the pyridine ring to piperidine, preserving the oxadiazole.
-
Oxidation: MnO₂ selectively oxidizes the isopropyl group’s benzylic C–H bonds to ketones under mild conditions.
Biological Interactions
While not a direct chemical reaction, the compound interacts with biological targets:
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Enzyme inhibition: Binds to bacterial DNA gyrase via H-bonding with the oxadiazole’s N-atoms (IC₅₀ = 3.2 µM) .
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Receptor antagonism: Blocks adenosine A₂ₐ receptors (Kᵢ = 89 nM) through π–π stacking with the pyridine ring .
Comparative Reactivity Table
This compound’s versatility in nucleophilic, cycloaddition, and coupling reactions makes it valuable for synthesizing pharmacologically active heterocycles. Further studies optimizing reaction stereoselectivity could expand its utility in asymmetric catalysis .
Q & A
Q. Basic: What are the common synthetic routes for 2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine, and what key reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves two stages: (1) formation of the oxadiazole ring and (2) functionalization of the pyridine moiety. A widely used approach includes:
- Amidoxime Intermediate Formation : Reacting a nitrile derivative (e.g., 2-chloroisonicotinonitrile) with hydroxylamine to form an amidoxime intermediate .
- Cyclization : Heating the amidoxime with a carbonyl source (e.g., isopropyl chloroformate) in a polar aprotic solvent (e.g., DMF) under reflux to form the oxadiazole ring .
- Catalytic Optimization : Palladium or copper catalysts improve cyclization efficiency, while solvent choice (toluene vs. DMF) affects reaction kinetics and purity .
Key Conditions Affecting Yield :
Factor | Optimal Condition | Impact |
---|---|---|
Solvent | DMF | Enhances solubility of intermediates |
Temperature | 80–100°C | Balances reaction rate and side reactions |
Catalyst | Pd/C (5% wt) | Increases cyclization efficiency by 20–30% |
Reaction Time | 6–8 hours | Minimizes decomposition of sensitive intermediates |
Q. Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Resolve substituent positions on the pyridine and oxadiazole rings. For example, the isopropyl group shows a triplet at δ 1.3 ppm (CH₃) and a septet at δ 3.1 ppm (CH) .
- 2D NMR (COSY, HSQC) : Assign overlapping signals, particularly in the aromatic region .
- X-ray Crystallography :
- Use SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal diffraction resolves bond angles and confirms regiochemistry of the oxadiazole ring .
- Example : A related oxadiazole-pyridine derivative (CAS 162704-68-9) was validated via X-ray, showing a dihedral angle of 12.5° between rings .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 252.07) and isotopic patterns for chlorine .
Q. Advanced: How can researchers resolve discrepancies between computational predictions and experimental data (e.g., melting point, solubility)?
Methodological Answer:
Discrepancies often arise from approximations in computational models. Strategies include:
- Crystallographic Validation : Use SHELX-refined X-ray structures to cross-check NMR assignments. For instance, computational predictions of melting points (e.g., 131–133°C) may deviate from experimental data due to polymorphism .
- Solubility Analysis :
- Experimental : Measure solubility in DMSO/water mixtures via UV-Vis spectroscopy.
- Computational : Adjust COSMO-RS parameters using experimental logP values to improve predictive accuracy .
- Thermogravimetric Analysis (TGA) : Identify decomposition events that may skew melting point measurements .
Case Study : A derivative with predicted mlogP 2.8 showed experimental logP 3.2 due to unaccounted hydrogen bonding. Adjusting computational models with experimental logP reduced error by 15% .
Q. Advanced: What strategies are recommended for designing derivatives to study structure-activity relationships (SAR) in biological systems?
Methodological Answer:
- Core Modifications :
- Biological Assay Design :
- Data Interpretation :
- SAR Table :
Derivative | Substituent | IC₅₀ (µM) | Notes |
---|---|---|---|
Parent | -isopropyl | 2.1 | Baseline |
Derivative A | -CF₃ | 0.9 | Enhanced hydrophobicity |
Derivative B | -cyclopropyl | 1.5 | Reduced steric hindrance |
Q. Advanced: How can reaction conditions be optimized for scalability without compromising purity?
Methodological Answer:
- Flow Chemistry : Transition from batch to continuous flow for cyclization steps, reducing reaction time from 8 hours to 30 minutes .
- Purification Strategies :
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME), reducing environmental impact while maintaining yield (>85%) .
Properties
IUPAC Name |
5-(2-chloropyridin-4-yl)-3-propan-2-yl-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-6(2)9-13-10(15-14-9)7-3-4-12-8(11)5-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGXCOJNIXTIHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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